Product packaging for 5-Cyano-2-methylbenzenesulfonyl fluoride(Cat. No.:)

5-Cyano-2-methylbenzenesulfonyl fluoride

Cat. No.: B13253733
M. Wt: 199.20 g/mol
InChI Key: CQRNWRMACANBEB-UHFFFAOYSA-N
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Description

5-Cyano-2-methylbenzenesulfonyl fluoride (CAS 1046271-42-4) is a specialized aryl sulfonyl fluoride building block crucial in modern chemical biology and medicinal chemistry research. As part of the sulfonyl fluoride (SF) family, this compound exhibits a unique balance of stability and controlled reactivity, making it a privileged warhead for covalent molecular probes . Its primary research utility lies in Sulfur Fluoride Exchange (SuFEx), a next-generation click chemistry reaction used to generate sulfonate and sulfonamide linkages under mild conditions . This application is pivotal for developing activity-based protein profiling (ABPP) probes, mapping enzyme active sites, and creating covalent inhibitors that target serine, threonine, lysine, tyrosine, and cysteine residues in proteins . The electron-withdrawing nitrile group on the aromatic ring modulates the electrophilicity of the sulfur center, influencing its reactivity in SuFEx reactions with various carbon pronucleophiles and other nucleophiles . Researchers employ this reagent in high-throughput synthesis and late-stage functionalization to produce diverse aryl alkyl sulfones, a valuable scaffold in drug discovery . All products are offered For Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO2S B13253733 5-Cyano-2-methylbenzenesulfonyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FNO2S

Molecular Weight

199.20 g/mol

IUPAC Name

5-cyano-2-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C8H6FNO2S/c1-6-2-3-7(5-10)4-8(6)13(9,11)12/h2-4H,1H3

InChI Key

CQRNWRMACANBEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#N)S(=O)(=O)F

Origin of Product

United States

Advanced Synthetic Methodologies for Arenesulfonyl Fluorides

Evolution of Synthetic Strategies for Sulfonyl Fluorides

The journey from traditional, often harsh, synthetic methods to modern catalytic systems reflects a broader trend in organic chemistry towards greater efficiency and functional group tolerance. This evolution has been pivotal in expanding the accessibility and application of diverse arenesulfonyl fluorides.

Classical Approaches: Halogen Exchange and Conversions from Sulfonic Acids/Sulfonates

Historically, the preparation of arenesulfonyl fluorides relied heavily on two main strategies: the halogen exchange of pre-existing arenesulfonyl chlorides and the conversion of sulfonic acids or their corresponding salts.

The most common classical method involves a straightforward halogen exchange reaction, where an arenesulfonyl chloride is treated with a fluoride (B91410) source. rsc.org While effective, this method's utility is often hampered by the limited availability and stability of the requisite sulfonyl chlorides. rsc.org Reagents such as potassium fluoride (KF) or potassium bifluoride (KHF2) are frequently employed for this transformation. rsc.org For instance, the synthesis of "5-Cyano-2-methylbenzenesulfonyl fluoride" can be envisioned to proceed from its commercially available precursor, 5-cyano-2-methylbenzenesulfonyl chloride, through this established halogen exchange protocol.

Another classical route involves the conversion of sulfonic acids or sulfonate salts into sulfonyl fluorides. This approach is advantageous as sulfonic acids are often more stable and readily available than their sulfonyl chloride counterparts. One notable development in this area is a one-pot, two-step process where sulfonic acids or sulfonates are first converted to the corresponding sulfonyl chloride in situ using a chlorinating agent like cyanuric chloride, followed by the addition of a fluoride source to effect the halogen exchange. rsc.org This method avoids the isolation of the often-unstable sulfonyl chloride intermediate. However, arylsulfonates bearing strong electron-withdrawing groups, such as a cyano group, have been shown to be challenging substrates under certain conditions. rsc.org

Table 1: Comparison of Classical Synthetic Approaches for Arenesulfonyl Fluorides
MethodStarting MaterialTypical ReagentsAdvantagesLimitations
Halogen ExchangeArenesulfonyl ChlorideKF, KHF2, CsFGenerally high yielding, straightforward procedure.Limited availability and stability of sulfonyl chlorides.
Conversion from Sulfonic Acids/SulfonatesArenesulfonic Acid/ArenesulfonateCyanuric chloride/KHF2; PPh3/NCS/KFMore stable and accessible starting materials.Can be a two-step process, may have substrate limitations with strong electron-withdrawing groups.

Recent Catalytic Innovations

The limitations of classical methods have spurred the development of novel catalytic strategies for the synthesis of arenesulfonyl fluorides. These modern approaches offer milder reaction conditions, broader substrate scope, and improved functional group tolerance, thereby enabling the synthesis of complex and previously inaccessible molecules.

Photoredox catalysis has emerged as a powerful tool in organic synthesis, and its application to the formation of S-F bonds represents a significant advancement. These methods often involve the generation of sulfonyl radicals from various precursors, which can then be trapped by a fluorine source. For instance, a three-component aminofluorosulfonylation of unactivated olefins has been developed by merging photoredox-catalyzed proton-coupled electron transfer with radical relay processes. nih.gov While this specific method is geared towards aliphatic sulfonyl fluorides, the underlying principles of radical generation and trapping are being extended to aromatic systems. The development of bench-stable, redox-active fluorosulfonyl radical precursors has further expanded the scope of these reactions, allowing for the radical fluorosulfonylation of olefins under photoredox conditions. researchgate.net The applicability of such methods to the synthesis of electron-deficient arenesulfonyl fluorides is an area of active research, with the potential to offer a novel entry to compounds like "this compound".

Electrocatalysis provides a green and sustainable alternative for the synthesis of arenesulfonyl fluorides. An electrochemical oxidative coupling of thiols or disulfides with potassium fluoride has been reported as a mild and environmentally benign method. acs.org This approach avoids the need for stoichiometric oxidants and catalysts, and it demonstrates a broad substrate scope, including aryl and heteroaryl thiols. acs.org More recently, a practical electrochemical strategy for the direct synthesis of arenesulfonyl fluorides from industrial feedstock nitroarenes has been described, highlighting the potential for large-scale and cost-effective production. rsc.org The tolerance of these methods to various functional groups suggests their potential applicability for the synthesis of substituted arenesulfonyl fluorides.

Table 2: Overview of Recent Catalytic Innovations for Arenesulfonyl Fluoride Synthesis
Catalytic MethodTypical Starting MaterialsKey Features
Photoredox CatalysisOlefins, various sulfonyl radical precursorsMild reaction conditions, radical-based mechanism, suitable for complex molecules.
ElectrocatalysisThiols, Disulfides, NitroarenesAvoids stoichiometric oxidants, environmentally friendly, scalable.
Transition-Metal-Catalyzed TransformationsAryl bromides, Aryl thianthrenium saltsHigh functional group tolerance, one-pot procedures available.
Main-Group Element CatalysisAryl boronic acidsRedox-neutral process, mimics transition metal catalysis, good to excellent yields.

Transition-metal catalysis, particularly with palladium, has revolutionized cross-coupling reactions, and its application in the synthesis of arenesulfonyl fluorides is no exception. A mild and efficient one-pot synthesis of sulfonyl fluorides from aryl and heteroaryl bromides has been developed using palladium catalysis. nih.gov This process involves an initial palladium-catalyzed sulfonylation of the aryl bromide using a sulfur dioxide surrogate, followed by in situ treatment with an electrophilic fluorine source. nih.gov This method exhibits excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring. semanticscholar.org More recently, a palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts has been reported, further expanding the arsenal (B13267) of transition-metal-catalyzed methods. rsc.org Given the tolerance for functional groups, it is plausible that an appropriately substituted aryl bromide, such as 3-bromo-4-methylbenzonitrile, could serve as a substrate for the palladium-catalyzed synthesis of "this compound".

In a departure from transition-metal-based systems, main-group element catalysis has emerged as a promising alternative. A notable example is the use of bismuth(III) in a redox-neutral catalytic cycle for the synthesis of aryl sulfonyl fluorides from aryl boronic acids. acs.orgnih.gov This process mimics the elementary steps of transition metal catalysis without a change in the oxidation state of the bismuth center. acs.orgnih.gov The reaction proceeds via transmetalation from the boronic acid to the bismuth catalyst, followed by the insertion of sulfur dioxide and subsequent oxidative fluorination. acs.orgnih.govnih.gov This method demonstrates a broad substrate scope, including challenging heteroaryl boronic acids, and affords the desired products in good to excellent yields. acs.orgnih.gov The tolerance of this system to various functional groups suggests its potential for the synthesis of complex arenesulfonyl fluorides, including those with electron-withdrawing groups. acs.orgnih.gov

Organocatalysis in Sulfonyl Fluoride Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. In the realm of sulfonyl fluoride synthesis, organocatalytic approaches are gaining traction, providing mild and efficient pathways to arenesulfonyl fluorides.

A notable example is the use of organophotocatalysis in the synthesis of aryl sulfonyl fluorides from diaryliodonium salts. This method employs an organic photosensitizer to initiate a radical sulfur dioxide insertion and fluorination cascade. rsc.org Diaryliodonium salts serve as aryl radical precursors, while the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) acts as the sulfonyl source, and potassium bifluoride (KHF2) provides the fluorine atom. rsc.org The electronic properties of the substituents on the diaryliodonium salt have been shown to significantly influence the reaction yields. rsc.org

Furthermore, organic bases have been utilized to catalyze tandem reactions involving β-arylethenesulfonyl fluorides. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG) have been employed to catalyze the Michael addition-intramolecular SuFEx (Sulfur(VI) Fluoride Exchange) click reaction of β-arylethenesulfonyl fluorides with various nucleophiles to generate δ-sultone-fused heterocycles. chemrxiv.orgresearchgate.netchemrxiv.org In these reactions, molecular sieves can act as an effective scavenger for hydrogen fluoride (HF), circumventing the need for stoichiometric silicon additives or bases. researchgate.netchemrxiv.org

Sustainable and Green Chemistry Protocols

The principles of green chemistry are increasingly influencing the development of synthetic routes to arenesulfonyl fluorides, emphasizing the use of environmentally benign reagents and conditions, cost-effective materials, and streamlined procedures.

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. The traditional synthesis of sulfonyl fluorides often involves the halogen exchange of sulfonyl chlorides with aqueous solutions of potassium fluoride, highlighting the early use of aqueous conditions in this chemistry. rhhz.net More recent developments have focused on expanding the scope of aqueous reactions for the synthesis of sulfonyl fluorides from various precursors, such as sulfonyl hydrazides and sodium arylsulfinates, often without the need for additives or catalysts.

Economically viable and readily available fluorine sources are crucial for the large-scale production of sulfonyl fluorides. Potassium fluoride (KF) and potassium bifluoride (KHF2) are inexpensive, stable, and industrially applicable fluorine sources. rhhz.net These reagents are frequently employed in both traditional and modern synthetic protocols. For instance, a copper-catalyzed fluorosulfonylation of arenediazonium salts utilizes the readily available KHF2 as the fluorine source. cas.cnresearchgate.net Similarly, a one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids also employs KHF2. rhhz.net The use of these cost-effective fluoride sources significantly enhances the economic feasibility and industrial applicability of arenesulfonyl fluoride synthesis. rhhz.net

Table 1: Comparison of Fluorine Sources in Arenesulfonyl Fluoride Synthesis
Fluorine SourceKey AdvantagesRepresentative ReactionsReference
Potassium Fluoride (KF)Cost-effective, readily available, stableHalogen exchange from sulfonyl chlorides; One-pot synthesis from sulfonamides rhhz.net
Potassium Bifluoride (KHF2)Inexpensive, stable, acts as both nucleophile and bufferCopper-catalyzed fluorosulfonylation of arenediazonium salts; One-pot synthesis from sulfonates rhhz.netcas.cnresearchgate.net

Stereoselective Synthesis of Sulfonyl Fluoride Derivatives

The development of stereoselective methods for the synthesis of chiral sulfonyl fluoride derivatives is of great interest, particularly for applications in drug discovery and chemical biology where stereochemistry plays a crucial role in biological activity.

Recent advancements have led to the development of enantioselective methods for the synthesis of chiral sulfonyl fluorides. For example, a rhodium-catalyzed, highly enantioselective conjugate addition of arylboronic acids to β-ethenesulfonyl fluorides has been reported, providing access to a range of 2-aryl substituted chiral aliphatic sulfonyl fluorides with excellent enantioselectivities (up to 99.8% ee). semanticscholar.orgresearchgate.net This method is characterized by its mild reaction conditions and broad substrate scope. researchgate.net

Another approach involves a palladium-catalyzed enantioselective hydrophosphination of β-arylethenesulfonyl fluorides, yielding chiral sulfonyl fluoride-derived phosphines with high enantiomeric excess (up to 93% ee). rhhz.net Furthermore, the stereoselective synthesis of alkenyl sulfonyl fluorides has been achieved through a radical fluorosulfonylation strategy using a bench-stable crystalline benzimidazolium fluorosulfonate reagent, demonstrating good yields and high stereoselectivity. researchgate.net The synthesis of chiral sulfonimidoyl fluorides has also been reported, highlighting the growing interest in stereochemically defined sulfur(VI) fluorides for applications in stereospecific SuFEx click chemistry. researchgate.netresearchgate.netnih.gov

Table 2: Examples of Stereoselective Synthesis of Sulfonyl Fluoride Derivatives
Reaction TypeCatalyst/ReagentProduct TypeAchieved StereoselectivityReference
Conjugate AdditionRhodium catalystChiral 2-aryl substituted aliphatic sulfonyl fluoridesUp to 99.8% ee semanticscholar.orgresearchgate.net
HydrophosphinationPalladium catalystChiral sulfonyl fluoride-derived phosphinesUp to 93% ee rhhz.net
Radical FluorosulfonylationBenzimidazolium fluorosulfonate reagentAlkenyl sulfonyl fluoridesHigh stereoselectivity researchgate.net

Scalability and Process Intensification in Sulfonyl Fluoride Production

The transition of synthetic methodologies from laboratory-scale to industrial production necessitates a focus on scalability and process intensification. Several reported syntheses of arenesulfonyl fluorides have demonstrated their potential for scale-up. For instance, a copper-catalyzed fluorosulfonylation of an aminoglutethimide (B1683760) derivative has been successfully performed on a gram scale, indicating the viability of this method for larger-scale production.

Process intensification, which aims to develop smaller, safer, and more energy-efficient manufacturing processes, is also being explored for sulfonyl fluoride synthesis. Continuous flow chemistry offers a promising avenue for the process intensification of these reactions. An electrochemical synthesis of sulfonyl fluorides has been successfully translated to a continuous-flow microreactor. researchgate.net This approach allows for precise control over reaction parameters, enhanced safety by minimizing the accumulation of hazardous intermediates, and the potential for automated, continuous production. researchgate.net The immediate in-flow utilization of the synthesized sulfonyl fluorides in subsequent reactions, such as SuFEx chemistry, further demonstrates the potential of continuous flow technology to streamline multi-step synthetic sequences. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Arenesulfonyl Fluorides

Mechanistic Principles of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactions

SuFEx is a click chemistry reaction that involves the substitution of the fluoride on a high-valent sulfur(VI) center with a nucleophile. acs.org The success of SuFEx lies in the unique characteristics of the S(VI)-F bond, which is strong and generally unreactive yet can be activated for exchange reactions. chem-station.com The bond energy of an S(VI)-F bond is approximately 90.5 kcal/mol, significantly higher than the 46 kcal/mol for an S(VI)-Cl bond, contributing to its greater thermodynamic stability. bldpharm.com The reaction is primarily driven by the high positive charge on the central sulfur atom, which makes it an attractive target for nucleophiles. nih.gov

The inert nature of the S-F bond necessitates specific activation strategies to facilitate nucleophilic substitution. chem-station.com Key to SuFEx activation is the process of converting the strongly covalently bonded fluoride into a viable leaving group. nih.gov Several methods have been developed to achieve this:

Lewis Acid Catalysis: Lewis acids are employed to activate the sulfur center toward fluoride displacement. nih.gov For instance, calcium(II) salts like calcium bistriflimide [Ca(NTf₂)₂] can activate sulfonyl fluorides for reaction with amines. acs.org Mechanistic studies suggest a two-point contact between the calcium center, the sulfonyl oxygen, and the fluorine atom, which activates the sulfur(VI) center while simultaneously stabilizing the fluoride leaving group. researchgate.net

Lewis Base Catalysis: Nitrogenous Lewis bases, such as tertiary amines, amidines, guanidines, and phosphazenes, can catalyze SuFEx reactions. nih.gov Highly basic catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in activating the S-F bond, particularly in silicon-mediated SuFEx reactions. nih.gov

Single Electron Activation: Emerging research has explored the single electron transfer (SET) activation of sulfonyl fluorides to generate sulfonyl radicals (RSO₂•), expanding their reactivity beyond traditional two-electron pathways. digitellinc.comnih.gov

The mechanism of nucleophilic attack at the sulfur center of arenesulfonyl fluorides has been investigated through computational studies. For the reaction with primary amines, the process is described as a non-synchronous, one-step Sₙ2-type mechanism. nih.gov This pathway involves an initial weakening of the S-F bond, followed by the nucleophilic attack of the amine. nih.gov

Catalysts and additives play a crucial role in modulating the reactivity of arenesulfonyl fluorides in SuFEx reactions. nih.gov

Lewis Acids: Metal Lewis acids, such as Ca(NTf₂)₂, Ca(OTf)₂, and LiNTf₂, have been shown to catalyze the conversion of sulfonyl fluorides into sulfonamides and sulfamates. nih.govresearchgate.net The Lewis acid activates the sulfonyl fluoride, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. nih.govresearchgate.net

Bases: Organic bases are critical for many SuFEx transformations. Tertiary amines like triethylamine (B128534) (Et₃N) can accelerate proton-mediated SuFEx reactions. nih.gov Stronger, non-nucleophilic bases like DBU are highly efficient, particularly in reactions involving silyl (B83357) ethers or in promoting the nucleophilicity of the attacking species. nih.govnih.govorganic-chemistry.org For example, computational studies show that a complementary base can significantly lower the high energy barrier for the reaction between a sulfonyl fluoride and a primary amine by increasing the amine's nucleophilicity. nih.gov Additives like 1,4-diazabicyclo[2.2.2]octane (DABCO) can act as a Brønsted-base to activate the nucleophilic amine. researchgate.net

Bifluoride Salts: The departing fluoride ion can be stabilized through the formation of bifluoride ions ([FHF]⁻). bldpharm.comnih.gov This symmetric, 4-electron-3-center bond structure is stable and reduces the likelihood of a backward nucleophilic attack by the fluoride ion, thus promoting the forward reaction. bldpharm.com

The feasibility of SuFEx reactions is governed by both kinetic and thermodynamic factors. Thermodynamically, the high stability of the S-F bond presents a significant barrier. bldpharm.com However, the formation of even stronger bonds, such as the Si-F bond (bond dissociation energy ≈ 540 kJ/mol), can provide a powerful thermodynamic driving force. nih.gov

Kinetically, the reaction often has a high activation energy barrier that must be overcome. nih.gov For the Ca(NTf₂)₂-mediated SuFEx reaction between sulfonyl fluorides and amines, the activation barrier was calculated to be approximately 21 kcal/mol, a value corroborated by kinetics experiments. researchgate.net In the context of protein-protein interactions, SuFEx reactions follow a two-step mechanism involving initial noncovalent binding followed by the covalent bond formation, with the rate depending on the protein binding affinity. nih.gov The use of catalysts is essential for lowering this kinetic barrier, making the reaction feasible under milder conditions. nih.gov

Reactivity Profiles with Diverse Nucleophiles

Arenesulfonyl fluorides are known to react with a variety of nucleophilic functional groups. enamine.net Their reactivity can be modulated by the electronic properties of the warhead. acs.org While they react with many nucleophiles, they show particular utility in reactions with oxygen, nitrogen, and carbon-based nucleophiles. sigmaaldrich.comenamine.net For instance, they form stable adducts with the side chains of amino acids such as tyrosine, lysine, and histidine. acs.org

Arenesulfonyl fluorides react with oxygen-based nucleophiles like alcohols and phenols to form the corresponding sulfonate esters. organic-chemistry.org This transformation is a key application of SuFEx chemistry for creating S-O linkages. nih.gov The reaction often requires activation, for example, by converting the alcohol or phenol (B47542) to a more potent nucleophile, such as a silyl ether or an alkoxide/phenoxide. nih.govchem-station.com

A mild and efficient method for the synthesis of sulfonate esters involves the reaction of silyl ethers with a sulfonyl fluoride, such as p-toluenesulfonyl fluoride, in the presence of a catalytic amount of DBU. organic-chemistry.org Similarly, gaseous sulfuryl fluoride (SO₂F₂) reacts with aromatic alcohols in the presence of a base like Et₃N to yield aryl fluorosulfates. nih.gov The reaction of phenols with vinyl sulfonyl fluorides has also been studied, showing excellent yields across a range of electronically and sterically diverse substrates. researchgate.net

Table 1: Representative Yields for the Reaction of Substituted Phenols with 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) researchgate.net
Phenol SubstituentProduct Yield (%)
4-Fluoro85
4-Chloro91
4-Bromo88
4-Iodo80
4-Cyano83
4-Nitro99
4-Acetamido88
4-(Dimethylamino)95
3,5-Dimethyl97

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines)

Arenesulfonyl fluorides are notable for their stability, particularly when compared to the more reactive arenesulfonyl chlorides. This stability, however, necessitates specific conditions to facilitate reactions with nucleophiles such as amines. The reaction between an arenesulfonyl fluoride and an amine yields a sulfonamide, a crucial functional group in many pharmaceutical compounds. Due to the inherent stability of the sulfur-fluorine (S-F) bond, these reactions often require activation or catalysis to proceed efficiently.

Several methodologies have been developed to promote the amidation of arenesulfonyl fluorides. One approach involves the use of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives. This system has proven effective for a broad spectrum of substrates, including sterically hindered ones, affording sulfonamides in excellent yields (typically 87%-99%). ontosight.ai The proposed mechanism suggests that HOBt acts as a nucleophilic catalyst, activating the S(VI)-F bond and making the sulfur center more susceptible to attack by the amine. ontosight.ai

Another effective method utilizes Lewis acid catalysis to activate the sulfonyl fluoride. Calcium triflimide [Ca(NTf₂)₂] has been demonstrated to be a mild and efficient mediator for this transformation. science.govchemrxiv.orglibretexts.org The Lewis acid is thought to coordinate to the fluorine atom or the sulfonyl oxygens, thereby increasing the electrophilicity of the sulfur atom and facilitating nucleophilic attack by the amine. science.gov This method is advantageous as it can be applied to a wide array of electronically and sterically diverse sulfonyl fluorides and amines under a single set of reaction conditions. science.govchemrxiv.orglibretexts.org In the absence of the Ca(NTf₂)₂ catalyst, the reaction between 4-cyanobenzenesulfonyl fluoride and aniline (B41778) shows no detectable product formation even after 24 hours, highlighting the necessity of the Lewis acid activation. science.gov

The combination of calcium triflimide and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can further enhance the reaction rate, allowing the synthesis of sulfonamides at room temperature under mild conditions. chemrxiv.org These catalytic approaches represent a significant improvement over traditional methods that often require harsh conditions, such as the use of strong bases or high temperatures for extended periods. chemrxiv.orglibretexts.org

Table 1: Comparison of Catalytic Methods for Amidation of Arenesulfonyl Fluorides


Catalytic SystemKey FeaturesTypical Reaction ConditionsSubstrate Scope
HOBt / Silicon AdditivesBroad spectrum, efficient for sterically hindered substrates. ontosight.aiCatalytic HOBt, DIPEA, TMDS in DMSO at 25 °C. ontosight.aiWide range of sulfonyl fluorides and amines. ontosight.ai
Calcium Triflimide [Ca(NTf₂)₂]Mild conditions, activates a wide array of substrates. [2, 3]Ca(NTf₂)₂ in tert-amyl alcohol at 60 °C. science.govElectronically and sterically diverse sulfonyl fluorides and amines. [2, 3]
Ca(NTf₂)₂ / DABCOActivates sulfonyl fluorides at room temperature, increasing reaction rate. nih.govCa(NTf₂)₂ and DABCO at room temperature. nih.govDiverse set of sulfonyl fluorides and amines. nih.gov

Table of Mentioned Compounds

Compound Name
5-Cyano-2-methylbenzenesulfonyl fluoride
Arenesulfonyl fluoride
Arenesulfonyl chloride
Sulfonamide
1-hydroxybenzotriazole (HOBt)
Calcium triflimide [Ca(NTf₂)₂]
4-cyanobenzenesulfonyl fluoride
Aniline
1,4-diazabicyclo[2.2.2]octane (DABCO)
Grignard reagent
Sulfone
β-arylethenesulfonyl fluoride
α-cyano-β-methylenone
1,3,5-triarylbenzene
Allylsulfonyl fluoride
Sulfuryl chlorofluoride (FSO₂Cl)
Sulfone-substituted tetrazole
Benzenesulfonyl fluoride

Structure-Reactivity Relationship Studies in Benzenesulfonyl Fluoride Systems.

Hydrolytic Stability and its Modulators

Arenesulfonyl fluorides are characterized by a notable resistance to hydrolysis, a feature that distinguishes them from other sulfonyl halides. This stability is primarily attributed to the high strength of the sulfur-fluorine (S-F) bond. While specific kinetic data for the hydrolytic stability of this compound is not extensively documented in publicly available literature, the principles governing the stability of analogous compounds offer significant insights.

The hydrolytic stability of arenesulfonyl fluorides is not absolute and can be influenced by several factors, primarily the electronic properties of the substituents on the aromatic ring and the steric environment around the sulfonyl fluoride group. Electron-withdrawing groups, such as the cyano (-CN) group present in this compound, generally increase the electrophilicity of the sulfur atom, which can make it more susceptible to nucleophilic attack by water. Conversely, electron-donating groups, like the methyl (-CH3) group, can decrease this electrophilicity, thereby enhancing stability.

Steric hindrance around the sulfonyl group can also significantly enhance hydrolytic stability by impeding the approach of water molecules. For instance, arenesulfonyl fluorides with bulky substituents ortho to the sulfonyl fluoride group exhibit increased resistance to hydrolysis. In the case of this compound, the ortho-methyl group provides a degree of steric shielding to the sulfonyl fluoride moiety.

The following table provides a qualitative comparison of the expected impact of different substituents on the hydrolytic stability of a generic arenesulfonyl fluoride.

SubstituentElectronic EffectExpected Impact on Hydrolytic Stability
-NO₂ (nitro)Strong electron-withdrawingDecrease
-CN (cyano)Electron-withdrawingDecrease
-H (hydrogen)NeutralBaseline
-CH₃ (methyl)Electron-donatingIncrease
-OCH₃ (methoxy)Strong electron-donatingIncrease
2,4,6-trimethylSteric hindrance & electron-donatingSignificant Increase

Comparison of Reactivity with Sulfonyl Chlorides and Other Halides

The reactivity of arenesulfonyl fluorides is markedly lower than that of their corresponding arenesulfonyl chlorides, a difference that is fundamental to their distinct applications in chemical synthesis and chemical biology. nih.govnih.gov This disparity in reactivity stems primarily from the difference in the strengths of the sulfur-halogen bonds. The S-F bond is significantly stronger and less polarized than the S-Cl bond, making sulfonyl fluorides more thermally and chemically robust. nih.gov

While sulfonyl chlorides are highly reactive and readily undergo hydrolysis, often vigorously in the presence of water, sulfonyl fluorides are generally stable under similar conditions. nih.gov This pronounced difference in reactivity allows for the use of sulfonyl fluorides in aqueous environments where sulfonyl chlorides would be unsuitable. sigmaaldrich.com The greater stability of sulfonyl fluorides also translates to improved storage and handling characteristics.

Below is a table comparing the solvolysis rates of several arenesulfonyl chlorides in 97% trifluoroethanol (TFE), a solvent system used for studying solvolysis reactions. The much lower reactivity of sulfonyl fluorides means their rates in such systems are often too slow to measure conveniently.

Arenesulfonyl ChlorideRelative Solvolysis Rate (k/k₀)
4-Nitrobenzenesulfonyl chloride15000
4-Chlorobenzenesulfonyl chloride2430
Benzenesulfonyl chloride (k₀)2900
4-Methylbenzenesulfonyl chloride450
4-Methoxybenzenesulfonyl chloride300
2,4-Dimethylbenzenesulfonyl chloride74

Data adapted from studies on arenesulfonyl chloride solvolysis and is intended for comparative purposes. The values highlight the influence of electronic and steric effects on reactivity. researchgate.net

The reactivity of arenesulfonyl fluorides is also considerably lower than that of arenesulfonyl bromides and iodides. The reactivity trend for arenesulfonyl halides (ArSO₂X) with nucleophiles generally follows the order of the leaving group ability of the halide: I > Br > Cl >> F. This trend is inversely related to the strength of the S-X bond.

Applications of Arenesulfonyl Fluorides in Advanced Organic Synthesis

Construction of Diverse Chemical Linkages via SuFEx

The most significant recent development in the application of sulfonyl fluorides is the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. nih.govresearchgate.net Introduced by K. Barry Sharpless and coworkers, SuFEx is a new generation of "click chemistry" that relies on the reliable and selective reaction of a sulfur(VI)-fluoride bond. researchgate.neteurekalert.org This methodology enables the efficient formation of robust covalent links between molecular modules under mild conditions, making it a powerful tool for synthesizing diverse chemical structures. nih.govresearchgate.net Arenesulfonyl fluorides like 5-Cyano-2-methylbenzenesulfonyl fluoride are key hubs in SuFEx chemistry, serving as electrophilic partners for various nucleophiles. ccspublishing.org.cn

The reaction between arenesulfonyl fluorides and amines to form sulfonamides is a cornerstone of SuFEx chemistry and a fundamental transformation in medicinal chemistry. acs.org While sulfonyl fluorides are generally less reactive than their sulfonyl chloride counterparts, this reduced reactivity allows for greater functional group tolerance and selectivity. nih.gov However, their reaction with amines often requires activation.

Recent research has demonstrated that Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], can effectively activate sulfonyl fluorides toward nucleophilic attack by both primary and secondary amines. theballlab.com This method is particularly effective for coupling less nucleophilic amines with electron-deficient arenesulfonyl fluorides, a class of compounds to which this compound belongs due to the electron-withdrawing nature of the cyano group. For instance, the reaction of 4-cyanobenzenesulfonyl fluoride, a close structural analog, with aniline (B41778) proceeds to near completion in one hour in the presence of Ca(NTf₂)₂, whereas no reaction is observed in its absence. theballlab.com This highlights a powerful and general strategy for synthesizing a wide array of sulfonamides.

Table 1: Synthesis of Sulfonamides from 4-Cyanobenzenesulfonyl Fluoride and Various Amines This table illustrates the typical reactivity of an arenesulfonyl fluoride analogous to this compound.

EntryAmine NucleophileProductYield (%)
1AnilineN-phenyl-4-cyanobenzenesulfonamide85
24-Fluoroaniline4-Cyano-N-(4-fluorophenyl)benzenesulfonamide88
3Morpholine4-(4-Cyanophenylsulfonyl)morpholine95
4BenzylamineN-Benzyl-4-cyanobenzenesulfonamide91

Data sourced from studies on analogous compounds. theballlab.com

The formation of sulfonate esters and related S–O linkages via the reaction of arenesulfonyl fluorides with alcohols and phenols is another key application within the SuFEx framework. thieme-connect.comnih.gov This transformation is crucial for creating connectors in materials science and for synthesizing biologically active molecules. rsc.org The reaction is often facilitated by the use of a base or by converting the alcohol to a more reactive nucleophile, such as a silyl (B83357) ether. nih.govnih.gov

Organocatalysts, particularly N-heterocyclic carbenes (NHCs), have been shown to effectively catalyze the reaction of sulfonyl fluorides with alcohols, enabling the formation of sulfonate esters under mild conditions. acs.org This method provides a broad substrate scope, allowing for the efficient synthesis of a diverse range of sulfonates. The stability of the S-F bond allows for its use in complex molecules where more reactive groups like sulfonyl chlorides would fail. eurekalert.org The resulting sulfonate ester linkage is remarkably stable to hydrolysis, making it a reliable and robust connection in various chemical and biological contexts. nih.gov

While the primary reactivity of arenesulfonyl fluorides is with heteroatom nucleophiles (N, O), their use in forming sulfur-carbon (S–C) bonds is an emerging area of interest. thieme-connect.com This transformation is more challenging due to the lower nucleophilicity of carbon-based reagents toward the sulfonyl group. However, specialized catalytic systems are being developed to facilitate such couplings. For example, under certain conditions, sulfonyl fluorides can participate in transition-metal-catalyzed cross-coupling reactions, although this is less common than for other sulfur electrophiles. The development of methods to convert the traditionally inert sulfonyl fluoride group into a sulfur-centered radical represents a new frontier, enabling novel S-C bond-forming reactions through radical addition to alkenes. nih.gov

Modular Synthesis of Functional Molecules

The concept of modular synthesis—assembling complex molecules from simpler, interchangeable building blocks—is perfectly embodied by SuFEx click chemistry. nih.gov Arenesulfonyl fluorides like this compound are ideal reagents for this strategy. nih.gov Their predictable and highly selective reactivity allows them to act as "linker" units, reliably connecting different molecular fragments. eurekalert.orgresearchgate.net

This modular approach is widely applied in drug discovery for the rapid generation of compound libraries and in materials science for the synthesis of novel polymers. researchgate.netccspublishing.org.cn The orthogonality of the SuFEx reaction means that the sulfonyl fluoride group does not interfere with many other common functional groups, allowing for the precise and programmed assembly of complex structures from functionalized precursors. ccspublishing.org.cn

Cascade and Multicomponent Reactions Incorporating Sulfonyl Fluorides

The robust nature of the sulfonyl fluoride group allows for its participation in cascade and multicomponent reactions (MCRs), where multiple bonds are formed in a single operation. rsc.orgbohrium.com These advanced synthetic strategies offer significant advantages in terms of efficiency and atom economy.

For example, sulfonyl fluorides have been incorporated into MCRs for the synthesis of complex heterocyclic structures. In one approach, arynes, secondary amines, and sulfuryl fluoride (SO₂F₂) react in a transition-metal-free multicomponent reaction to generate 2-aminoarenesulfonyl fluorides. researchgate.net In other examples, highly reactive synthons like ethenesulfonyl fluoride participate in copper-catalyzed cascade reactions with α-diazocarbonyl compounds to construct highly functionalized pyrazole (B372694) derivatives in excellent yields. rsc.org These examples demonstrate the potential for arenesulfonyl fluorides to be integrated into complex reaction sequences to rapidly build molecular complexity.

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves modifying a complex, biologically active molecule in the final steps of its synthesis. rsc.orgnih.gov This approach allows for the rapid exploration of structure-activity relationships (SAR) without the need for lengthy de novo synthesis. The stability and selective reactivity of the arenesulfonyl fluoride group make it highly suitable for LSF. mdpi.comrwth-aachen.de

The –SO₂F group can be introduced into a complex molecule and then used as a handle for further diversification via SuFEx reactions. For example, a drug molecule containing a phenol (B47542) or amine group could be readily coupled with this compound to introduce the cyano- and methyl-substituted aryl sulfonyl moiety. Alternatively, a molecule can be synthesized with the sulfonyl fluoride already in place, which can then be reacted with various nucleophiles to generate a library of analogs. The chemoselectivity of the SuFEx reaction ensures that only the intended transformation occurs, even in the presence of other sensitive functional groups. ccspublishing.org.cn

Role in Chemical Biology Research and Probe Development

Sulfonyl Fluorides as Covalent Probes for Biomolecule Interrogation

Sulfonyl fluorides are highly valued as reactive probes for exploring the function and structure of biomolecules. rsc.org Unlike more reactive sulfonyl chlorides, SFs exhibit greater thermodynamic stability and are resistant to reduction, making them more compatible with biological experiments. rsc.orgnih.gov Their electrophilicity is tuned to react with nucleophilic amino acid side chains in a context-dependent manner, meaning the reactivity is often dictated by the specific microenvironment of the protein's binding pocket. rsc.orgjenabioscience.com This property allows for the site-specific labeling of proteins, which is crucial for target identification and validation, mapping enzyme binding sites, and developing targeted covalent inhibitors. tandfonline.comrsc.org The broad reactivity of the sulfonyl fluoride (B91410) moiety across several amino acid types expands its utility beyond traditional cysteine-targeting warheads like acrylamides. rsc.orgnih.gov

Covalent Modification of Specific Amino Acid Residues

The sulfonyl fluoride group is a versatile electrophile capable of reacting with a range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine. researchgate.netnih.gov This broad reactivity profile allows SF-containing probes to target a wider portion of the proteome compared to more selective covalent modifiers. rsc.orgnih.gov The specific residue that reacts with the probe is often determined by its accessibility and heightened nucleophilicity within the protein's local environment. acs.org

The reaction of sulfonyl fluorides with serine is one of their most well-documented roles, particularly in the inhibition of serine proteases. rsc.orgnih.gov Pioneering work by Fahrney and Gold first established SFs as effective inhibitors that target the active site serine of these enzymes. rsc.orgnih.gov The hydroxyl group of a serine or threonine residue attacks the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride leaving group and forming a stable sulfonate ester linkage. This covalent modification typically results in irreversible inhibition of the enzyme. researchgate.net Compounds like Phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are classic examples used extensively in biochemistry to prevent protein degradation by serine proteases during cell lysis. rsc.org

Sulfonyl fluorides form stable covalent adducts with both lysine and tyrosine residues, which are often located in functionally important regions of proteins, such as ligand-binding sites. acs.orgacs.org The reaction with the primary amine of a lysine side chain results in the formation of a highly stable sulfonamide bond. acs.orgnih.gov The reaction with the hydroxyl group of a tyrosine residue forms a stable sulfonate ester. acs.orgacs.org The ability to target these residues is a significant advantage, as many protein binding pockets that lack a reactive cysteine may contain an accessible lysine or tyrosine. acs.orgacs.orgucsf.edu The reactivity of arylsulfonyl fluorides towards these residues can be predictably modulated by altering the electronic properties of the aryl ring, allowing for the fine-tuning of probe reactivity. researchgate.net

Sulfonyl fluorides also exhibit reactivity towards the side chains of cysteine and histidine. researchgate.netrsc.org While the reaction with N-acetylcysteine is rapid, the resulting thiosulfonate ester adduct is often unstable under physiological conditions and can collapse to a sulfinic acid, making SFs less suitable for the durable inhibition of cysteine residues compared to other warheads. acs.orgacs.orgacs.orgresearchgate.net However, the ability to target histidine offers another valuable tool for probe development. acs.org Structure-based design has enabled the creation of SF-containing probes that can covalently engage a specific histidine residue in a protein binding site, leading to potent inhibition. acs.org

The reactivity of a generic sulfonyl fluoride with various amino acid residues is summarized below.

Amino Acid ResidueNucleophilic GroupResulting Covalent BondStability of Adduct
SerineHydroxyl (-OH)Sulfonate EsterStable
ThreonineHydroxyl (-OH)Sulfonate EsterStable
LysineEpsilon-amino (-NH₂)SulfonamideStable
TyrosinePhenolic Hydroxyl (-OH)Sulfonate EsterStable
CysteineThiol (-SH)Thiosulfonate EsterGenerally Unstable
HistidineImidazole NitrogenSulfonyl-imidazoleContext-Dependent

Applications in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. rsc.orgwikipedia.org Sulfonyl fluoride-based probes are well-suited for ABPP due to their stability and broad reactivity. rsc.org In a typical ABPP experiment, a probe containing a sulfonyl fluoride warhead, a linker, and a reporter tag (like biotin or a fluorophore) is introduced to a cell lysate or live cells. wikipedia.org The probe covalently labels the active site of target enzymes, allowing for their subsequent enrichment and identification by mass spectrometry. wikipedia.orgnih.gov This approach provides a direct measure of enzyme activity, rather than just protein abundance. wikipedia.org SF-based probes have been successfully used to profile a wide range of enzymes, including serine hydrolases and kinases, providing valuable insights into their biological roles and identifying new targets for drug discovery. rsc.orgnih.gov

Fragment-Based Drug Discovery using Sulfonyl Fluoride Warheads

Fragment-based drug discovery (FBDD) is an approach that screens small, low-molecular-weight compounds (fragments) to identify those that bind to a protein target. These initial hits can then be optimized into more potent lead compounds. Incorporating a sulfonyl fluoride warhead into a fragment library creates a powerful tool for covalent FBDD. nih.gov This strategy, using what can be termed "Sulfonyl Fluoride Bits" (SuFBits), allows for the identification of even weakly binding fragments. nih.govnih.govkinetolab.com If a fragment binds to the target protein, the attached sulfonyl fluoride can form a covalent bond with a nearby nucleophilic residue, effectively "trapping" the fragment at its binding site. nih.gov This covalent labeling facilitates the unambiguous identification of the fragment and its binding site through techniques like mass spectrometry, providing a strong starting point for the development of highly specific targeted covalent inhibitors. nih.govnih.gov

Bioconjugation via SuFEx Chemistry

Bioconjugation, the process of linking molecules to biomolecules, is a cornerstone of chemical biology. SuFEx chemistry has emerged as a powerful ligation strategy due to the unique characteristics of the sulfonyl fluoride group. rsc.orgresearchgate.net Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability in aqueous media and are resistant to reduction, yet they can be prompted to react with specific nucleophiles under physiological conditions. nih.govsigmaaldrich.combldpharm.com This "dormant awakening reactivity" allows for the precise and selective formation of sulfonamide or sulfonate ester bonds. researchgate.net The SuFEx reaction is valued for its high efficiency, biocompatibility, and the stability of the resulting covalent linkage, making it an ideal tool for biological applications. bldpharm.comnih.gov

The SuFEx reaction provides a versatile platform for the ligation and modification of peptides and proteins. The sulfonyl fluoride warhead can covalently bind to a range of nucleophilic amino acid residues beyond the commonly targeted cysteine, including lysine, tyrosine, histidine, and serine. nih.govenamine.net This broadens the scope of potential protein targets. In this context, a molecule like 5-Cyano-2-methylbenzenesulfonyl fluoride can act as a connective hub or a labeling agent. It can be used to link a peptide to another molecule (e.g., a drug, a fluorophore, or a surface) or to selectively modify a protein to study its function. For instance, the reaction between the sulfonyl fluoride and the amine group of a lysine residue on a protein results in a highly stable sulfonamide bond. rsc.org Flow chemistry techniques have recently been developed to streamline the ligation of sulfonyl fluorides to peptides and proteins, allowing for rapid and safe reactions. sciencelink.netchemrxiv.org

Biomolecule TargetReactive Residue(s)Resulting LinkageReference(s)
Peptides/ProteinsLysine, Tyrosine, Histidine, SerineSulfonamide, Sulfonate Ester nih.govrsc.orgenamine.net
DNA (amine-tagged)AmineSulfonamide nih.gov
Bovine Serum Albumin (BSA)LysineSulfonamide rsc.org

This table summarizes common biomolecules targeted by SuFEx ligation strategies, the key amino acid residues involved, and the resulting stable covalent bonds.

The utility of sulfonyl-based chemistry extends to other complex biomolecules, including ribonucleic acid (RNA) and carbohydrates. researchgate.net The 2'-hydroxyl groups of RNA are nucleophilic and can be targeted for labeling. nih.gov Activated small-molecule sulfonyl species have been shown to react with these 2'-OH groups, enabling the introduction of labels or other functional groups into the RNA structure. researchgate.netnih.gov This sulfonylation can be used to attach fluorescent dyes or affinity tags for studying RNA localization, structure, and function. nih.gov An azide-substituted sulfonyl reagent, for example, can be used to introduce a "click-handle" into RNA, which can then be labeled with a fluorophore. nih.gov Similarly, SuFEx chemistry has been applied to the synthesis of sugar-containing sulfonamides, demonstrating its potential for modifying carbohydrates. rsc.org Reagents like this compound, with their tunable reactivity, are potential candidates for developing new and selective RNA or carbohydrate labeling agents.

Rational Design Principles for Sulfonyl Fluoride-Based Chemical Probes

The development of effective chemical probes requires a rational design approach to ensure target specificity and efficacy. nih.govresearchgate.net For sulfonyl fluoride-based probes, the core principle involves attaching the sulfonyl fluoride "warhead" to a molecular scaffold that has an affinity for a specific biological target, such as the active site of an enzyme or an interface between two proteins. researchgate.netrsc.org This structure-based design leverages the binding energy of the scaffold to position the sulfonyl fluoride group in close proximity to a nucleophilic residue on the target protein, facilitating a covalent reaction. rsc.orgnih.gov This strategy has been successfully used to develop covalent inhibitors and probes for a variety of protein targets, including those involving tyrosine and lysine residues. nih.govnih.gov

A critical challenge in designing sulfonyl fluoride probes is achieving the correct balance between reactivity and stability. rsc.orgnih.govacs.org The probe must be sufficiently stable to persist in the aqueous environment of a cell without rapid hydrolysis, allowing it time to find its intended target. nih.govnih.gov However, it must also retain enough electrophilic character to react with the target nucleophile once bound. acs.org This balance is key to minimizing off-target reactions and ensuring the probe's utility. nih.gov Research has shown that the hydrolytic stability and reactivity of aryl sulfonyl fluorides are closely correlated and can be modulated by the electronic properties of substituents on the aromatic ring. acs.orgnih.gov Probes that are too reactive will hydrolyze quickly or react indiscriminately, while those that are too stable will fail to covalently label their target. nih.gov Therefore, careful selection of substituents is paramount for creating a biocompatible probe with the desired pharmacological profile. nih.govresearchgate.net

PropertyDesired Characteristic for a Chemical ProbeRationaleReference(s)
Reactivity ModerateSufficiently electrophilic to react with the target nucleophile but not so reactive as to engage in widespread off-target reactions. acs.orgnih.gov
Aqueous Stability HighMust resist hydrolysis in physiological buffer to allow time for target engagement. nih.govnih.gov
Biocompatibility HighShould not cause non-specific toxicity and should be tolerated by biological systems. rsc.orgnih.gov

This table outlines the key properties that must be balanced in the rational design of sulfonyl fluoride-based chemical probes.

The specificity and reactivity of an aryl sulfonyl fluoride probe can be finely tuned by altering the substituents on the aromatic ring. nih.govnih.gov These substituents exert electronic and steric effects that modify the electrophilicity of the sulfur atom in the SO₂F group.

Electron-withdrawing groups (EWGs), such as a cyano (-CN) group, increase the reactivity of the sulfonyl fluoride. By pulling electron density away from the sulfur atom, they make it more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity can be beneficial for targeting less nucleophilic residues but may also lead to decreased hydrolytic stability. nih.gov

Electron-donating groups (EDGs), such as a methyl (-CH₃) group, have the opposite effect. They donate electron density to the ring, which slightly deactivates the sulfonyl fluoride group, making it less reactive and generally more stable. nih.gov

Computational Chemistry and Theoretical Investigations of Arenesulfonyl Fluorides

Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms involving arenesulfonyl fluorides. mdpi.com These computational approaches allow for the detailed exploration of potential energy surfaces, helping to identify the most plausible pathways for reactions like the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx). nih.govnih.gov

For a molecule such as 5-Cyano-2-methylbenzenesulfonyl fluoride, DFT calculations can model its participation in SuFEx click chemistry, a set of powerful reactions for building complex molecules. nih.govsigmaaldrich.com Computational studies have shown that the mechanism for SuFEx reactions is often a single-step SN2 pathway. nih.gov DFT can also rationalize reaction mechanisms in synthesis protocols, such as the copper-catalyzed fluorosulfonylation of arenediazonium salts, confirming that key steps like radical trapping and anion combination are nearly barrierless. cas.cn

Below is a representative data table illustrating typical geometric parameters for a calculated transition state in a reaction involving an arenesulfonyl fluoride, modeled on this compound.

ParameterBond / AngleValue (Å / °)
Bond Lengths
S-F (breaking)2.15
S-Nu (forming)2.20
S=O11.45
S=O21.45
S-C(Aryl)1.78
Bond Angles
Nu-S-F178.5
O1-S-O2122.0
C(Aryl)-S-F89.5
Note: This data is illustrative for a generic nucleophilic substitution transition state and not derived from a specific calculation on this compound.

DFT calculations provide crucial energetic and kinetic data, such as activation enthalpies (ΔH‡) and reaction energies. nih.gov These values are essential for understanding reaction feasibility and rates. For SuFEx reactions, both DFT calculations and experimental data have shown relatively small activation enthalpies, typically in the range of 4–15 kcal/mol. nih.gov This low enthalpic barrier is consistent with the high efficiency and mild conditions often associated with click chemistry. nih.gov

Computational studies on Bi(III)-catalyzed sulfonyl fluoride formation have demonstrated that each stage of the catalytic cycle—transmetallation, SO2 insertion, and oxidation/product release—is both kinetically and thermodynamically feasible. nih.gov Furthermore, these studies can predict the viability of other small molecules inserting into the catalyst-aryl bond, finding that NO2 insertion, for example, has a low barrier of 17.5 kcal/mol. nih.govresearchgate.net

The following table presents hypothetical energetic data for a SuFEx reaction involving this compound, illustrating the kind of information derived from DFT studies.

SpeciesRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants0.00.0
Transition State+11.5+24.0
Products-15.0-12.5
Note: This data is a representative example for a SuFEx reaction.

Computational Catalyst Design and Optimization for Sulfonyl Fluoride Synthesis

Beyond understanding existing systems, computational chemistry is a powerful tool for the rational design of new and improved catalysts. nih.gov By gaining a detailed mechanistic understanding of how a catalyst like a Bi(III) complex facilitates the synthesis of aryl sulfonyl fluorides, researchers can identify the properties crucial for catalytic activity. nih.govresearchgate.net

For example, based on a detailed DFT study of the Bi(III) catalytic cycle, researchers have rationally designed new Bi(III) and even Sb(III) catalysts. nih.gov The computational models predicted that some of these new catalyst designs could exhibit even lower reaction barriers (<16.4 kcal/mol), making them promising candidates for future experimental realization. nih.govresearchgate.net This predictive power accelerates the discovery of more efficient, selective, and robust catalysts for synthesizing important compounds like this compound.

Studies on Noncovalent Interactions in Aromatic Sulfonyl Fluorides

Noncovalent interactions play a crucial role in determining the solid-state structure, crystal packing, and ultimately the physical properties of molecules like this compound. fgcu.edunih.gov Computational methods are essential for quantifying these weak interactions, which include hydrogen bonds, halogen bonds, and π-interactions. fgcu.edunih.govnih.gov

A representative breakdown of intermolecular contacts for an aromatic sulfonyl fluoride from a Hirshfeld analysis is shown below.

Intermolecular ContactContribution (%)
H···H45.0
O···H18.5
C···H12.0
F···C/N (π-interactions)8.5
F···H1.5
Others14.5
Note: This data is illustrative and represents typical values for this class of compounds.

X-ray crystallography provides the definitive structure of a molecule in the solid state, and computational studies help to rationalize the observed packing arrangements by analyzing the underlying intermolecular forces. fgcu.edunih.govnih.gov In the crystal structures of aromatic sulfonyl fluorides, F⋯π interactions have been identified as particularly stabilizing, especially with electron-deficient aromatic systems, with typical distances around 3.0 Å. nih.gov

The sulfonyl oxygens are also major contributors to the crystal packing, often forming numerous short contacts. fgcu.edu The interplay of these various weak interactions, such as O···F, Cl···O, and C-H···O, dictates the final crystal architecture. nih.gov Understanding these structural factors is critical for crystal engineering and for designing new materials with specific properties based on the sulfonyl fluoride motif. nih.gov

Predictive Modeling of Structure-Reactivity Relationships.

The reactivity of arenesulfonyl fluorides, including this compound, can be quantitatively understood and predicted through computational chemistry and theoretical investigations that establish structure-reactivity relationships. These models are crucial for designing novel reagents and catalysts, as well as for understanding reaction mechanisms at a molecular level. A fundamental approach in this area is the application of linear free-energy relationships (LFERs), with the Hammett equation being a cornerstone for predicting the electronic effects of substituents on the reactivity of aromatic compounds.

The Hammett equation is expressed as:

log(k/k₀) = σρ

where:

k is the rate constant for a reaction with a substituted benzene (B151609) derivative.

k₀ is the rate constant for the unsubstituted benzene derivative.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.

For this compound, the substituents on the benzene ring are a cyano group (-CN) at the 5-position (meta to the sulfonyl fluoride group) and a methyl group (-CH₃) at the 2-position (ortho to the sulfonyl fluoride group). While the Hammett equation is most accurately applied to meta and para substituents due to the potential for steric effects from ortho groups, we can still analyze the electronic contributions of the meta-cyano and ortho-methyl groups to predict their influence on the reactivity of the sulfonyl fluoride moiety.

The substituent constants (σ) quantify the electron-donating or electron-withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group, which stabilizes a negative charge and destabilizes a positive charge in the transition state or product. Conversely, a negative σ value signifies an electron-donating group.

Electronic Effects of Substituents:

Cyano Group (-CN): The cyano group is strongly electron-withdrawing due to both its inductive effect (-I) and resonance effect (-M). When positioned meta to the reaction center, its influence is primarily inductive. The Hammett constant for a meta-cyano group (σ_meta) is approximately +0.56. This strong positive value suggests that the cyano group will significantly increase the electrophilicity of the sulfur atom in the sulfonyl fluoride group, making it more susceptible to nucleophilic attack.

Methyl Group (-CH₃): The methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. The Hammett constant for a para-methyl group (σ_para) is -0.17, and for a meta-methyl group (σ_meta) is -0.07. For the ortho position, a specific Hammett constant is not typically used due to steric hindrance, but its electronic effect is expected to be weakly electron-donating.

The combined electronic influence of the meta-cyano and ortho-methyl groups on the reactivity of the sulfonyl fluoride can be predicted. The potent electron-withdrawing nature of the cyano group is expected to dominate, leading to a significant increase in the reactivity of this compound towards nucleophiles compared to unsubstituted benzenesulfonyl fluoride.

Predictive Data Tables:

To illustrate the predictive power of these relationships, we can compile a table of Hammett constants for relevant substituents and use them to forecast the relative reactivity of various substituted benzenesulfonyl fluorides.

Table 1: Hammett Substituent Constants (σ) for Selected Groups

Substituent σ_meta σ_para
-CN +0.56 +0.66
-NO₂ +0.71 +0.78
-Br +0.39 +0.23
-H 0.00 0.00
-CH₃ -0.07 -0.17

This is an interactive table. You can sort and filter the data.

Based on these values, a hypothetical structure-reactivity relationship can be modeled. For a given nucleophilic substitution reaction at the sulfonyl fluoride group, a positive ρ value would be expected, indicating that electron-withdrawing groups accelerate the reaction.

Table 2: Predicted Relative Reactivity of Substituted Benzenesulfonyl Fluorides in a Hypothetical Nucleophilic Substitution Reaction (ρ = +2.0)

Compound Substituent(s) Σσ (approx.) Predicted log(k/k₀) Predicted Relative Rate (k/k₀)
4-Nitrobenzenesulfonyl fluoride 4-NO₂ +0.78 1.56 36.3
This compound 5-CN, 2-CH₃ ~+0.49 ~0.98 ~9.5
4-Bromobenzenesulfonyl fluoride 4-Br +0.23 0.46 2.9
Benzenesulfonyl fluoride -H 0.00 0.00 1.0

This is an interactive table. The values for this compound are estimated based on the additive nature of substituent effects, acknowledging the limitations of applying Hammett constants to ortho-substituted systems.

Detailed Research Findings from Theoretical Models:

Further computational investigations, such as Density Functional Theory (DFT) calculations, could provide more nuanced insights by calculating electrostatic potential maps, frontier molecular orbital energies (LUMO), and modeling the transition state energies for reactions with various nucleophiles. Such studies would allow for a more precise quantification of the structure-reactivity relationship for this specific compound.

Advanced Analytical Techniques for Elucidating the Chemistry of Arenesulfonyl Fluorides

Spectroscopic Characterization Methods

Spectroscopy involves the interaction of electromagnetic radiation with a molecule to produce a spectrum, which serves as a unique molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F, to provide information about the chemical environment of each atom.

For 5-Cyano-2-methylbenzenesulfonyl fluoride (B91410), ¹H NMR spectroscopy would identify the number and types of hydrogen atoms. The aromatic protons would appear as distinct signals, with their splitting patterns (multiplicity) revealing their adjacency to one another. The methyl group protons would typically appear as a singlet.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with carbons attached to electronegative atoms like fluorine or those in the cyano and sulfonyl fluoride groups appearing at characteristic positions. The spectra of fluorinated compounds can be complex due to carbon-fluorine coupling (¹JC-F, ²JC-F, etc.), which splits the carbon signals. magritek.com

¹⁹F NMR is particularly informative for fluorinated compounds. Since ¹⁹F is a 100% naturally abundant, spin-½ nucleus, this technique is highly sensitive. nih.gov The ¹⁹F NMR spectrum of 5-Cyano-2-methylbenzenesulfonyl fluoride would show a single signal for the fluorine atom of the sulfonyl fluoride group. Its chemical shift provides direct evidence of the fluorine's chemical environment and the presence of the -SO₂F group. The typical chemical shift for arylsulfonyl fluorides is in the range of +60 to +70 ppm relative to a CFCl₃ standard. rsc.orgrsc.org

Table 1: Predicted NMR Data for this compound

Analysis Predicted Chemical Shift (δ) / ppm Predicted Multiplicity Assignment
¹H NMR ~ 7.5 - 8.2 Multiplets 3 Aromatic Protons (Ar-H)
~ 2.6 Singlet Methyl Protons (-CH₃)
¹³C NMR ~ 140 - 145 Singlet C-SO₂F
~ 135 - 140 Singlet C-CH₃
~ 130 - 135 Doublet (due to C-F coupling) Aromatic Carbons
~ 115 - 120 Singlet Cyano Carbon (-CN)
~ 110 - 115 Singlet C-CN
~ 20 Singlet Methyl Carbon (-CH₃)

| ¹⁹F NMR | ~ +65 | Singlet | Sulfonyl Fluoride (-SO₂F) |

Note: The data in this table are predicted values based on the chemical structure and typical ranges observed for similar functionalized benzenesulfonyl fluorides. Actual experimental values may vary.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, allowing for their identification.

For this compound, key vibrational modes would include:

-C≡N Stretch: The cyano group exhibits a strong, sharp absorption band in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. This distinct peak is a clear indicator of the nitrile functionality. researchgate.net

-SO₂- Stretch: The sulfonyl fluoride group gives rise to two characteristic strong stretching vibrations: an asymmetric stretch (around 1410-1450 cm⁻¹) and a symmetric stretch (around 1200-1240 cm⁻¹). rsc.org

S-F Stretch: The sulfur-fluorine bond has a characteristic stretching frequency, often observed in the range of 800-850 cm⁻¹.

Aromatic C-H and C=C Stretches: These vibrations appear at their typical frequencies, above 3000 cm⁻¹ for C-H stretches and in the 1450-1600 cm⁻¹ region for C=C ring stretches.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Typical Intensity
Cyano (-C≡N) Stretching 2220 - 2240 Strong, Sharp
Sulfonyl (-SO₂-) Asymmetric Stretching 1410 - 1450 Strong
Sulfonyl (-SO₂-) Symmetric Stretching 1200 - 1240 Strong
Sulfur-Fluorine (S-F) Stretching 800 - 850 Medium to Strong
Aromatic Ring (C=C) Stretching 1450 - 1600 Medium to Weak
Aromatic C-H Stretching 3000 - 3100 Medium

Note: This table presents expected frequency ranges based on established correlations for the respective functional groups.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The technique is particularly useful for identifying and quantifying compounds with chromophores, such as aromatic rings and conjugated systems. The benzene (B151609) ring in this compound is the primary chromophore. The substitution pattern, including the electron-withdrawing cyano and sulfonyl fluoride groups, influences the energy of the electronic transitions and thus the absorption maxima (λmax). A typical UV spectrum for this compound would exhibit characteristic absorption bands in the ultraviolet region, likely below 300 nm. researchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₈H₆FNO₂S), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass. nih.gov

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₆FNO₂S
Calculated Monoisotopic Mass 199.0103

| Expected Ion (e.g., [M+H]⁺) | 200.0181 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This process provides valuable structural information by revealing how a molecule breaks apart. The fragmentation pattern of this compound would be characteristic of its structure. Common fragmentation pathways for arenesulfonyl compounds include the loss of the sulfonyl fluoride group (-SO₂F) or parts of it (e.g., SO₂, F). The stability of the resulting fragments helps to piece together the original molecular structure. This technique is instrumental in distinguishing between isomers, which may have identical molecular weights but different fragmentation patterns. nist.gov

Table 4: List of Chemical Compounds

Compound Name
This compound
4-methylbenzenesulfonyl fluoride
2-cyanobenzenesulfonyl fluoride
4-cyanobenzenesulfonyl fluoride

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupled or hyphenated techniques, which link a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can provide information on its purity and identify any volatile impurities or byproducts from its synthesis. The gas chromatograph separates the components of a sample mixture, and the mass spectrometer provides mass-to-charge ratio (m/z) data, which aids in structural elucidation. While highly reactive fluoride-containing compounds can sometimes pose challenges for standard GC columns, appropriate column selection, such as a polysiloxane capillary column, can often mitigate these issues. acs.org Derivatization techniques can also be employed to enhance volatility and thermal stability if necessary. beilstein-journals.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally labile. For this compound, LC-MS would be the preferred method for monitoring its presence in reaction mixtures or for purification verification. A common setup would involve reverse-phase chromatography coupled with an electrospray ionization (ESI) mass spectrometer. The addition of modifiers like ammonium (B1175870) fluoride to the mobile phase can enhance sensitivity in some cases. researchgate.net LC-MS/MS, a tandem mass spectrometry approach, can provide even greater specificity and structural information by fragmenting the parent ion and analyzing the resulting daughter ions. rsc.org

Below is an illustrative table of expected mass spectrometry data for this compound.

TechniqueIonization ModeExpected [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
GC-MS (EI)Electron Ionization199.01 (Molecular Ion)134 ([M-SO₂F]⁺), 116 ([M-SO₂F-H₂O]⁺), 90 ([C₇H₆]⁺)
LC-MS (ESI)Positive ESI200.02180.01 ([M+H-HF]⁺), 135.03 ([M+H-SO₂F]⁺)

Note: The fragmentation patterns are predictive and based on the chemical structure.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile organic compounds. For this compound, reverse-phase HPLC would be the standard method for determining its purity. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a typical starting point. Detection is commonly achieved using a UV detector, leveraging the aromatic nature of the compound. The retention time and peak purity can be used to quantify the compound and assess the presence of impurities.

A hypothetical HPLC method for the analysis of this compound is detailed in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time ~ 6.5 minutes

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For this compound, GC can be used to assess its purity, provided it is sufficiently volatile and thermally stable. The choice of the stationary phase is critical to achieve good separation. A mid-polarity column would likely be suitable. The sample is injected into a heated port, vaporized, and carried by an inert gas through the column where separation occurs based on boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification. It is important to note that highly reactive compounds like sulfonyl fluorides can sometimes degrade in the hot injector or on the column, which must be considered during method development.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique provides unambiguous proof of connectivity and stereochemistry. For novel or structurally complex molecules like this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive structural confirmation. The process involves growing a high-quality crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then used to calculate the electron density map and, ultimately, the precise arrangement of atoms in the crystal lattice. While no specific crystal structure for this compound is publicly available, the technique has been successfully applied to other arenesulfenyl fluorides, demonstrating its utility in this class of compounds.

In Situ and Real-Time Reaction Monitoring Techniques

In situ and real-time reaction monitoring techniques are invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. For the synthesis of this compound, these methods can provide a deeper understanding of the reaction mechanism.

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the disappearance of reactants and the appearance of the sulfonyl fluoride product in real-time. For instance, the characteristic vibrational frequencies of the sulfonyl fluoride group (S-F stretch) could be tracked throughout the reaction. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁹F NMR, is another powerful tool for in situ monitoring, as the fluorine signal of the product would be distinct from that of any fluorinating agent used. These techniques allow for the collection of data without the need to withdraw and quench aliquots from the reaction mixture, thus providing a more accurate picture of the reaction progress.

Future Research Directions and Perspectives in Arenesulfonyl Fluoride Chemistry

Development of Next-Generation Synthetic Methodologies

The synthesis of arenesulfonyl fluorides has traditionally relied on methods such as the halogen exchange of sulfonyl chlorides. researchgate.netmdpi.comrsc.org While effective, these methods can be hampered by the limited availability or instability of the starting materials and the use of harsh reagents. researchgate.netcas.cn Consequently, a major thrust of current research is the development of more direct, efficient, and versatile synthetic protocols.

Recent innovations have focused on constructing the C–SO2F bond from readily available, non-sulfur-containing precursors. cas.cn Palladium-catalyzed cross-coupling reactions of aryl halides with a sulfur dioxide surrogate, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), followed by treatment with an electrophilic fluorinating agent, have emerged as a powerful strategy. mdpi.comrsc.org Similarly, copper-catalyzed fluorosulfonylation of abundant arenediazonium salts offers a mild and practical route to a wide array of arenesulfonyl fluorides. cas.cnacs.org

Transition-metal-free approaches are also gaining prominence. Multicomponent reactions involving aryne precursors, secondary amines, and sulfuryl fluoride (B91410) provide a novel pathway to ortho-amino-substituted arenesulfonyl fluorides. researchgate.netacs.org Furthermore, organo-photoredox catalysis has enabled the synthesis of arylsulfonyl fluorides from aryl diazonium salts and a SO2 source under metal-free conditions. researchgate.net Electrochemical strategies represent another green and efficient frontier, allowing for the direct synthesis of arenesulfonyl fluorides from industrial feedstocks like nitroarenes or through the oxidation of thiols and disulfides without the need for external oxidants. rsc.orgresearchgate.netrsc.org

Future efforts will likely concentrate on expanding the substrate scope of these modern methods, improving their functional group tolerance, and lowering catalyst loadings to enhance their cost-effectiveness and environmental friendliness. The development of one-pot procedures that combine multiple synthetic steps will also be crucial for streamlining the synthesis of complex arenesulfonyl fluorides. researchgate.netresearchgate.netresearchgate.net

Table 1: Comparison of Selected Modern Synthetic Methodologies for Arenesulfonyl Fluorides

MethodologyStarting MaterialKey ReagentsCatalystKey Advantages
Palladium-Catalyzed Cross-Coupling Aryl HalidesDABSO, Electrophilic Fluorinating AgentPalladiumBroad substrate scope
Copper-Catalyzed Fluorosulfonylation Arenediazonium SaltsDABSO, KHF2CopperMild conditions, abundant starting materials
Aryne Multicomponent Reaction Aryne PrecursorsSecondary Amines, SO2F2Metal-FreeAccess to ortho-amino substituted products
Photoredox Catalysis Aryl Diazonium SaltsSO2 Source, Fluorinating AgentOrganic DyeMetal-free, mild conditions
Electrochemical Synthesis Nitroarenes, Thiols--Avoids external oxidants, sustainable

Expanding the Scope and Versatility of SuFEx Click Chemistry

The introduction of Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click reaction has invigorated the field. researchgate.netrsc.orglatrobe.edu.au SuFEx chemistry is predicated on the unique reactivity of the SVI-F bond, which is exceptionally stable under many conditions yet can be selectively activated to react with nucleophiles, forming robust covalent linkages. researchgate.netnih.govacs.org This duality has made SuFEx a powerful tool for connecting molecular modules in diverse areas, including drug discovery, bioconjugation, and materials science. rsc.orgnih.govnih.gov

A primary direction for future research is the expansion of the "SuFExable" universe of connectors. nih.gov While sulfuryl fluoride (SO2F2) and thionyl tetrafluoride (SOF4) have served as foundational hubs, the development of novel polyfunctional cores will enable the creation of more complex and three-dimensional molecular architectures. nih.gov The synthesis of new building blocks, such as bromoethenylsulfonyl fluoride (Br-ESF), opens up pathways to novel heterocyclic scaffolds that can be further diversified using SuFEx chemistry. researchgate.net

The application of SuFEx in biological systems is a particularly exciting frontier. The sulfonyl fluoride moiety is relatively stable under physiological conditions but can be activated within the specific microenvironment of a protein binding pocket to form covalent bonds with nucleophilic amino acid residues like lysine, tyrosine, and histidine. researchgate.netacs.org This has led to the use of arenesulfonyl fluorides as covalent probes and inhibitors in chemical biology. acs.orgnih.gov Future work will likely focus on developing more sophisticated SuFEx-based strategies for late-stage drug functionalization, enabling the rapid generation of compound libraries for biological screening. nih.gov The in-situ generation of arylfluorosulfate derivatives from phenolic drugs in 96-well plates for immediate biological assaying is a prime example of this approach. nih.gov

Moreover, the development of SuFEx-based methodologies for the synthesis of novel polymers and functional materials is an area of significant potential. The reliability and orthogonality of the SuFEx reaction allow for precise control over polymer architecture and post-polymerization modification. nih.gov

Exploration of Novel Reactivity Modes and Chemical Transformations

While the role of arenesulfonyl fluorides as electrophiles in SuFEx chemistry is well-established, there is growing interest in exploring other modes of reactivity. The sulfonyl fluoride group can influence the reactivity of adjacent functional groups and participate in transformations beyond simple nucleophilic substitution at the sulfur center.

Recent studies have demonstrated that arenesulfenyl fluorides (R-S-F), which are congeners of arenesulfonyl fluorides with sulfur in a lower oxidation state, can be isolated and characterized. chemrxiv.orgchemrxiv.orgnih.gov These compounds exhibit unique reactivity, undergoing direct and highly regioselective anti-addition to alkenes and alkynes. chemrxiv.orgchemrxiv.orgnih.gov The resulting β-fluoro thioether adducts are versatile intermediates that can be further transformed into a variety of valuable fluorinated motifs, including sulfonamides and sulfonyl fluorides. chemrxiv.orgchemrxiv.org This opens up new avenues for the application of sulfur-fluorine compounds in synthetic chemistry.

The use of sulfonyl fluorides as reagents for deoxyfluorination of alcohols has also been reported. ucla.edu By fine-tuning the structure of the sulfonyl fluoride and the accompanying base, a broad range of alcohols can be efficiently converted to their corresponding fluorides. ucla.edu This highlights the tunable reactivity of the sulfonyl fluoride group and its potential as a source of fluoride for other chemical transformations.

Future research in this area will likely focus on discovering new reactions that are enabled by the unique electronic properties of the sulfonyl fluoride moiety. This could include the development of novel catalytic cycles where the sulfonyl fluoride acts as a ligand or a catalyst, or its use in cycloaddition reactions and other pericyclic processes. The exploration of the chemistry of related species, such as sulfinyl fluorides and sulfur trifluorides, which can be formed as byproducts in certain reactions, may also lead to new synthetic discoveries. chemrxiv.org

Synergistic Integration of Computational and Experimental Approaches

The interplay between computational modeling and experimental investigation is becoming increasingly crucial for advancing the field of arenesulfonyl fluoride chemistry. Density Functional Theory (DFT) calculations and other computational methods can provide deep insights into reaction mechanisms, predict the reactivity of new substrates, and guide the rational design of catalysts and reagents.

For instance, computational studies have been employed to elucidate the mechanistic pathways of arenesulfonyl fluoride synthesis, such as the Bi(III)-catalyzed formation from arylboronic acids. nih.gov These studies can help to identify key intermediates and transition states, providing a framework for optimizing reaction conditions and developing more efficient catalytic systems. nih.gov

Machine learning is also emerging as a powerful tool for navigating the complex reaction space of transformations involving sulfonyl fluorides. In the context of deoxyfluorination, machine learning models have been successfully used to analyze the intricate relationships between the structure of the alcohol substrate, the sulfonyl fluoride reagent, and the base, enabling the accurate prediction of high-yielding conditions for untested substrates. ucla.edu This approach can significantly accelerate the process of reaction optimization and expand the applicability of new synthetic methods.

Looking ahead, the synergistic use of computational and experimental techniques will be essential for tackling more complex challenges. This includes the design of highly selective catalysts for the functionalization of complex molecules, the prediction of the biological targets of sulfonyl fluoride-based covalent inhibitors, and the in-silico design of novel SuFEx-based materials with tailored properties.

Advancements in Analytical Techniques for Complex Systems

As the applications of arenesulfonyl fluorides expand, particularly in biological and environmental contexts, the need for advanced analytical techniques for their detection and quantification becomes more pressing. The development of sensitive and selective methods is crucial for studying the fate of sulfonyl fluoride-containing drugs in vivo, monitoring their interactions with biological macromolecules, and assessing the environmental impact of related compounds.

A recent example of such an advancement is the development of a method for the quantitative analysis of trace levels of perfluorooctane (B1214571) sulfonyl fluoride (PFOSF) and perfluorohexane (B1679568) sulfonyl fluoride (PFHxSF) in soil samples. nih.gov This method utilizes a novel chemical derivatization strategy to convert the sulfonyl fluorides into their corresponding sulfinic acids, which can then be detected with high sensitivity using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This approach allows for the detection of these persistent organic pollutants at very low concentrations. nih.gov

Another important area of development is in the field of radiolabeling. The incorporation of positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), into arenesulfonyl fluorides is of great interest for positron emission tomography (PET) imaging. A novel ¹⁸F labeling strategy has been developed to directly construct the aryl-SO₂-¹⁸F bond from arenediazonium tosylates, a SO₂ source, and [¹⁸F]fluoride. acs.org This method is compatible with a wide range of substrates and allows for the late-stage ¹⁸F fluorination of drug-like molecules. acs.org

Future research will likely focus on developing new analytical methods with even greater sensitivity and specificity. This could include the design of novel fluorescent probes for the detection of sulfonyl fluorides in living cells, the development of new mass spectrometry-based proteomics workflows for identifying the protein targets of covalent inhibitors, and the creation of advanced imaging techniques for visualizing the distribution of sulfonyl fluoride-containing compounds in biological systems.

Facilitating Scalable and Sustainable Synthesis of Functionalized Arenesulfonyl Fluorides

As arenesulfonyl fluorides find broader applications, the development of scalable and sustainable synthetic methods becomes a critical priority. Many of the current laboratory-scale syntheses rely on expensive reagents, stoichiometric oxidants, or transition metal catalysts that can be difficult to remove from the final product. Translating these methods to an industrial scale requires a focus on cost-effectiveness, atom economy, and environmental impact.

"Green chemistry" principles are increasingly being applied to the synthesis of arenesulfonyl fluorides. This includes the use of potassium fluoride as a safe, low-cost, and readily available fluorine source, often in aqueous or mixed aqueous-organic solvent systems. sciencedaily.comresearchgate.net Electrochemical methods, which use electricity as a "traceless" reagent to drive reactions, are inherently green as they can eliminate the need for chemical oxidants or reductants. rsc.orgrsc.org The direct electrochemical conversion of thiols and disulfides to sulfonyl fluorides is a prime example of this approach. rsc.org

One-pot procedures that minimize the number of purification steps and reduce solvent waste are also highly desirable. researchgate.netresearchgate.netresearchgate.net For example, a one-pot, copper-free Sandmeyer-type three-component reaction of anilines, potassium metabisulfite (B1197395) (K₂S₂O₅), and N-fluorobenzenesulfonimide (NFSI) has been developed for the direct synthesis of arenesulfonyl fluorides from abundant starting materials. researchgate.net

Future research in this area will need to address the challenges of process intensification and continuous manufacturing. The development of flow chemistry processes for the synthesis of arenesulfonyl fluorides could offer significant advantages in terms of safety, efficiency, and scalability. Furthermore, the use of biocatalysis, employing enzymes to catalyze the formation of the C–S or S–F bonds, could provide a highly sustainable and selective approach to the synthesis of these valuable compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.